2-Methoxy-6-propoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-propoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-7-14-11-6-4-5-10(13-2)9(11)8-12/h4-6,8H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQKVUDJQYVKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Strategies for the Preparation of 2-Methoxy-6-Propoxybenzaldehyde
The synthesis of unsymmetrically substituted dialkoxybenzaldehydes like this compound requires careful regioselective control to ensure the correct placement of the distinct alkoxy groups.
Regioselective Alkylation Approaches for Unsymmetrical Dialkoxybenzaldehydes
A common strategy for preparing unsymmetrical 2,6-dialkoxybenzaldehydes involves the selective alkylation of a dihydroxybenzaldehyde precursor. However, a more versatile approach starts with a monoprotected dihydroxybenzene derivative. For instance, starting from 3-methoxyphenol, a sequence of protection, formylation, and subsequent alkylation can yield the desired product. The key is the regioselective introduction of the formyl group at the position flanked by the two directing alkoxy groups. This is often achieved through ortho-lithiation followed by formylation.
Williamson Ether Synthesis in Alkoxybenzaldehyde Formation
The Williamson ether synthesis is a fundamental and widely used method for forming ethers, and it plays a crucial role in the synthesis of alkoxybenzaldehydes. In the context of this compound, this reaction is typically employed to introduce the propoxy group. Starting with 2-hydroxy-6-methoxybenzaldehyde, which can be prepared from 3-methoxyphenol, the phenolic hydroxyl group can be deprotonated with a suitable base, such as potassium carbonate, to form a phenoxide. This nucleophilic phenoxide is then reacted with a propyl halide, commonly propyl bromide, to yield this compound. This method is advantageous for its reliability and the commercial availability of the starting materials.
Formylation Reactions in the Synthesis of Benzaldehyde (B42025) Derivatives
Formylation reactions are essential for introducing the aldehyde functional group onto an aromatic ring. In the synthesis of 2,6-dialkoxybenzaldehydes, a powerful method is the directed ortho-metalation (DoM) followed by formylation. Starting with a 1,3-dialkoxybenzene, such as 1-methoxy-3-propoxybenzene, treatment with a strong base like n-butyllithium (n-BuLi) leads to regioselective deprotonation at the C2 position, which is activated by both ortho-alkoxy groups. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group, yielding the target this compound. This approach offers high regioselectivity, which is critical for the synthesis of specifically substituted benzaldehydes.
The Chemical Compound as a Precursor in Advanced Organic Synthesis
This compound serves as a valuable building block in organic synthesis, with its aldehyde functionality providing a reactive handle for constructing more complex molecules.
Condensation Reactions for Scaffold Construction
The carbonyl group of this compound is a prime site for condensation reactions, which are fundamental in the assembly of various molecular scaffolds. These reactions involve the joining of two molecules with the elimination of a small molecule, typically water.
Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. wikipedia.orgmediresonline.org This reaction is reversible and generally acid-catalyzed. lumenlearning.com The reaction of this compound with a primary amine would proceed via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by controlling the pH to around 5, leads to the formation of the corresponding Schiff base or imine. lumenlearning.com
The general reaction is as follows:
The resulting Schiff bases from this compound are valuable intermediates themselves, finding application as ligands in coordination chemistry and as precursors for the synthesis of various heterocyclic compounds and other nitrogen-containing molecules. The steric hindrance and electronic effects of the ortho-methoxy and para-propoxy groups can influence the reactivity of the aldehyde and the properties of the resulting imine.
| Reactant 1 | Reactant 2 | Product Type | General Reaction Conditions |
| 2-Hydroxy-6-methoxybenzaldehyde | Propyl bromide | This compound | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |
| 1-Methoxy-3-propoxybenzene | n-BuLi, then DMF | This compound | Anhydrous THF, Low Temperature |
| This compound | Primary Amine (R-NH₂) | Schiff Base / Imine | Mildly acidic (pH ~5) or neutral, often with removal of water |
Synthesis of Hydrazone Derivatives
Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are typically synthesized through the condensation reaction of a ketone or aldehyde with hydrazine (B178648) or its derivatives. The general reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
For aromatic aldehydes, the reaction with a hydrazide (a hydrazine derivative with an acyl group) in a solvent like methanol (B129727) or ethanol, often with a catalytic amount of acid, yields the corresponding hydrazone derivative. organic-chemistry.orgnih.gov For instance, 4-methoxybenzoylhydrazide can be reacted with various aldehydes by refluxing in methanol to produce 4-methoxybenzoylhydrazones. nih.gov Similarly, hydrazones of other substituted benzaldehydes, such as 2-hydroxy-3-methoxybenzaldehyde, have been synthesized by condensation with hydrazine hydrochloride in ethanol. asianpubs.org While these methods are common for substituted benzaldehydes, specific conditions and yields for the reaction of this compound have not been reported in the available literature. nih.govasianpubs.orgnih.govresearchgate.net
Applications in Aldol (B89426) and Related Condensations
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to give a conjugated enone. magritek.comnih.gov The Claisen-Schmidt condensation is a variation of this reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen, like a substituted benzaldehyde. nih.govwikipedia.org
This reaction is widely used to synthesize chalcones, which are α,β-unsaturated ketones. For example, the condensation of substituted benzaldehydes with acetophenones in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcohol solvent is a standard method for chalcone (B49325) synthesis. researchgate.netorientjchem.org Studies have been conducted on various methoxy-substituted benzaldehydes, such as 2,5-dimethoxybenzaldehyde (B135726) and 4-methoxybenzaldehyde, in Claisen-Schmidt reactions. magritek.comorientjchem.org However, no specific data or research findings detail the use of this compound in aldol or Claisen-Schmidt condensations.
Cyclization Reactions Utilizing Benzaldehyde Moieties
The benzaldehyde moiety is a versatile precursor for the synthesis of various heterocyclic systems through cyclization reactions. The aldehyde group can participate in multi-component reactions to build complex ring structures.
Heterocyclic Ring System Formation
Benzaldehydes are key starting materials for creating a wide array of heterocyclic compounds. For example, they are used in the Hantzsch pyridine (B92270) synthesis, a multi-component reaction that condenses an aldehyde, a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines. wikipedia.orgorganic-chemistry.org While this reaction is general for many aldehydes, steric hindrance from ortho-substituents on the benzaldehyde ring, such as a methoxy (B1213986) group, can significantly affect the reaction's outcome, sometimes leading to unexpected products. nih.govresearchgate.netnih.gov The specific reactivity of this compound in such reactions has not been documented.
Dihydropyrimidine (B8664642) and Isoxazole Derivative Syntheses
Dihydropyrimidines: 3,4-Dihydropyrimidinones (DHPMs) and their derivatives are commonly synthesized via the Biginelli reaction. This is a one-pot multicomponent reaction involving an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis. nih.govjetir.org This method is broadly applicable to a range of substituted aromatic aldehydes to produce a library of dihydropyrimidine derivatives. nih.gov Despite the robustness of the Biginelli reaction, specific examples and yields for the inclusion of this compound are not present in the reviewed literature.
Isoxazoles: Isoxazoles can be synthesized through various routes, one common method being the cyclization of chalcones (derived from aldehydes) with hydroxylamine (B1172632) hydrochloride in an alkaline medium. nih.gov Another prominent method involves the 1,3-dipolar cycloaddition of nitrile oxides (which can be generated from aldoximes) with alkynes. ijpcbs.comorganic-chemistry.org Furthermore, highly substituted isoxazoles can be prepared via the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.orgnih.gov These synthetic strategies are versatile, but their application and efficacy with this compound as a starting material have not been specifically reported.
Integration into Complex Molecular Architectures (e.g., Chalcones, Quinazoline (B50416) Derivatives)
Chalcones: As mentioned previously, chalcones are typically synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone. nih.govwikipedia.org These compounds serve as important intermediates in the biosynthesis of flavonoids and are precursors for various heterocyclic compounds, including isoxazoles and pyrimidines. nih.gov While general protocols for chalcone synthesis are well-established for many benzaldehydes, specific research detailing the synthesis of a chalcone from this compound is not available.
Quinazolines: Quinazoline derivatives are an important class of nitrogen-containing heterocycles. nih.gov Synthetic routes to quinazolines are numerous and often involve the reaction of 2-aminobenzaldehyde (B1207257) or 2-aminobenzyl alcohol derivatives with various reagents. organic-chemistry.org For instance, molecular iodine can catalyze the reaction between 2-aminobenzaldehydes and benzylamines to yield quinazolines. organic-chemistry.org Another approach involves the reaction of 2-aminobenzylamines with aldehydes. nih.gov Gold-catalyzed cyclization of N-propargylic sulfonylhydrazones is another advanced method for creating fused quinazoline structures like dihydropyrazolo[1,5-c]quinazolines. nih.gov The direct integration of this compound into a quinazoline core would likely require its prior conversion into a suitable ortho-amino-substituted derivative, a process for which specific details are not available in the literature.
Elucidation of Chemical Reactivity and Transformation Pathways
Mechanistic Studies of Aldehyde Group Transformations
The aldehyde group is a key site for chemical transformations, including oxidation, reduction, and nucleophilic addition.
Oxidative Processes Leading to Carboxylic Acids
The aldehyde functional group can be readily oxidized to a carboxylic acid. While specific studies on 2-Methoxy-6-propoxybenzaldehyde are not available, analogous aromatic aldehydes are typically oxidized using a variety of reagents. The general transformation is as follows:
This compound → 2-Methoxy-6-propoxybenzoic acid
Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. The reaction mechanism for oxidation with chromic acid, for instance, generally involves the formation of a chromate (B82759) ester intermediate which then eliminates to yield the carboxylic acid.
| Reagent | Expected Outcome |
| Potassium Permanganate (KMnO₄) | Oxidation to 2-Methoxy-6-propoxybenzoic acid |
| Chromic Acid (H₂CrO₄) | Oxidation to 2-Methoxy-6-propoxybenzoic acid |
| Silver Oxide (Ag₂O) | Oxidation to 2-Methoxy-6-propoxybenzoic acid |
Reductive Transformations to Corresponding Alcohols
The aldehyde group can be reduced to a primary alcohol. This is a common transformation in organic synthesis. For this compound, the expected product is (2-Methoxy-6-propoxyphenyl)methanol.
This compound → (2-Methoxy-6-propoxyphenyl)methanol
Typical reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide.
| Reagent | Expected Product |
| Sodium Borohydride (NaBH₄) | (2-Methoxy-6-propoxyphenyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | (2-Methoxy-6-propoxyphenyl)methanol |
Nucleophilic Addition and Condensation Mechanisms
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition is a fundamental reaction of aldehydes. The presence of two ortho-alkoxy groups in this compound is expected to sterically hinder the approach of nucleophiles to some extent compared to less substituted benzaldehydes.
Common nucleophilic addition reactions include the formation of cyanohydrins, acetals, and imines. For example, reaction with hydrogen cyanide (HCN) would be expected to yield a cyanohydrin. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate which is then protonated.
Aromatic Ring Reactivity and Functionalization
The methoxy (B1213986) and propoxy groups are electron-donating groups, which activate the benzene (B151609) ring towards electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions. However, in this compound, the positions ortho and para to one alkoxy group are either occupied or ortho/para to the other, leading to specific regiochemical outcomes.
Investigating Nucleophilic Aromatic Substitution on Substituted Benzaldehydes
Nucleophilic aromatic substitution (SNAᵣ) is generally difficult on electron-rich benzene rings unless a strong electron-withdrawing group is present. The aldehyde group is a deactivating group, but the two alkoxy groups are strongly activating. For a nucleophilic aromatic substitution to occur, a good leaving group (like a halogen) would need to be present on the ring. Without such a leaving group and with the presence of electron-donating alkoxy groups, this compound is not expected to be a good substrate for SNAᵣ reactions.
Exploration of Substitution Patterns and Regioselectivity
In electrophilic aromatic substitution reactions, the two alkoxy groups strongly direct incoming electrophiles. Both the methoxy and propoxy groups are ortho, para-directing. In this compound, the positions ortho to the methoxy group are C1 (propoxy) and C3. The position para to the methoxy group is C5. Similarly, the positions ortho to the propoxy group are C1 (methoxy) and C5, and the para position is C3.
Therefore, electrophilic attack is strongly favored at the C3 and C5 positions, which are para to one alkoxy group and ortho to the other, and also meta to the deactivating aldehyde group. The C4 position is sterically hindered and electronically less favored. The directing effects of the substituents are summarized in the table below.
| Position | Influence of Methoxy (ortho, para-directing) | Influence of Propoxy (ortho, para-directing) | Influence of Aldehyde (meta-directing) | Overall Likelihood of Electrophilic Attack |
| C3 | Ortho | Para | Meta | High |
| C4 | Meta | Meta | Ortho | Low |
| C5 | Para | Ortho | Meta | High |
Reaction Mechanism Elucidation Through Advanced Studies
Catalysis in Chemical Transformations Involving the Chemical Compound
The steric shielding of the aldehyde group in this compound by the adjacent methoxy and propoxy groups presents a significant challenge for many catalytic reactions. However, several catalytic strategies are known to be effective for transformations of sterically hindered aldehydes.
One of the most promising approaches involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHC catalysis is renowned for its ability to mediate a variety of transformations of aldehydes, including those that are sterically demanding. mdpi.com The catalytic cycle typically involves the nucleophilic attack of the NHC on the aldehyde carbon, leading to the formation of a Breslow intermediate. This intermediate can then undergo a range of reactions, such as benzoin (B196080) condensation, Stetter reaction, or oxidative esterification. For a sterically hindered substrate like this compound, the choice of the NHC catalyst is crucial. Bulky NHCs might be less effective due to increased steric repulsion, while smaller NHCs could more readily access the aldehyde functionality.
Lewis acid catalysis is another potential avenue for activating the aldehyde group of this compound. Lewis acids can coordinate to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. wikipedia.org However, the presence of the two alkoxy groups, which are also Lewis basic, could lead to competitive coordination with the Lewis acid, potentially diminishing its effectiveness in activating the aldehyde. The selection of a suitable Lewis acid that preferentially coordinates to the aldehyde oxygen would be critical for successful catalysis.
Furthermore, photoredox catalysis has emerged as a powerful tool for a wide range of chemical transformations under mild conditions. acs.org In the context of this compound, a photoredox catalyst could potentially be employed to generate radical intermediates from the aldehyde, which could then participate in various coupling or addition reactions. This approach might circumvent the steric limitations associated with traditional two-electron pathways.
A plausible synthetic route to this compound itself involves the ortho-lithiation of 1,3-dialkoxybenzenes. Specifically, starting from 3-methoxyphenol, a three-step synthesis can yield 2-hydroxy-6-methoxybenzaldehyde. semanticscholar.org Subsequent alkylation of the hydroxyl group with a propyl halide would furnish the target compound. The regioselectivity of the initial formylation step is directed by the ortho-directing ability of the alkoxy groups. semanticscholar.org
| Catalytic Strategy | Potential Application for this compound | Key Considerations |
| N-Heterocyclic Carbene (NHC) Catalysis | Benzoin condensation, Stetter reaction, oxidative esterification | Choice of NHC size to overcome steric hindrance. |
| Lewis Acid Catalysis | Nucleophilic additions, cycloadditions | Potential for competitive coordination with alkoxy groups. |
| Photoredox Catalysis | Radical-mediated coupling and addition reactions | Circumvents some steric limitations. |
| Synthesis via ortho-Lithiation | Preparation of the title compound | High regioselectivity in the formylation step. semanticscholar.org |
Computational Modeling of Reaction Pathways
Computational chemistry offers a powerful lens through which to investigate the reaction pathways of this compound, providing insights into its structure, electronics, and reactivity that are not easily accessible through experimental means alone. While no specific computational studies on this compound have been reported, density functional theory (DFT) calculations on similarly substituted benzaldehydes can provide a solid foundation for understanding its behavior. proquest.comresearchgate.net
A key feature of 2,6-disubstituted benzaldehydes is the rotational barrier around the bond connecting the formyl group to the benzene ring. proquest.com The presence of the ortho-methoxy and -propoxy groups in this compound would be expected to create significant steric strain, influencing the preferred conformation of the aldehyde group relative to the aromatic ring. Computational models can quantify this rotational barrier and identify the most stable conformers. This information is crucial for understanding how the molecule will interact with other reactants and catalysts.
Furthermore, computational methods can be used to model the transition states of potential reactions. For instance, in an NHC-catalyzed reaction, DFT calculations could elucidate the energy profile of the entire catalytic cycle, from the initial nucleophilic attack of the NHC to the final product release. mdpi.com This would allow for a comparison of different reaction pathways and help in identifying the most kinetically and thermodynamically favorable routes. Such studies can also aid in the rational design of catalysts by predicting how modifications to the catalyst structure would affect the reaction energetics.
The electronic properties of this compound can also be probed using computational tools. The electron-donating nature of the methoxy and propoxy groups will influence the electron density distribution in the aromatic ring and on the aldehyde group. proquest.com This, in turn, affects the molecule's reactivity towards electrophiles and nucleophiles. For example, the increased electron density on the carbonyl carbon, due to the resonance effect of the alkoxy groups, might decrease its intrinsic electrophilicity, making catalysis even more critical for many reactions.
| Computational Parameter | Predicted Influence on this compound |
| Rotational Barrier (C-CHO bond) | High due to steric hindrance from ortho-alkoxy groups. proquest.com |
| Transition State Energies | Can be calculated to predict reaction feasibility and catalyst efficacy. |
| Electron Density Distribution | Increased electron density on the carbonyl carbon due to alkoxy groups. proquest.com |
| Conformational Analysis | Determination of the most stable arrangement of the functional groups. |
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy stands as a powerful tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and chemical environment of each atom can be determined.
High-Resolution ¹H NMR Spectroscopic Assignments
The ¹H NMR spectrum of 2-Methoxy-6-propoxybenzaldehyde, recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule. The aldehydic proton characteristically appears as a singlet at δ 10.45 ppm. The aromatic region displays a triplet at δ 7.42 ppm, and two doublets at δ 6.55 ppm and δ 6.48 ppm, indicative of a 1,2,3-trisubstituted benzene (B151609) ring.
The propoxy group protons are observed as a triplet at δ 4.02 ppm for the methylene group adjacent to the oxygen (OCH₂), a multiplet at δ 1.85 ppm for the central methylene group (CH₂), and a triplet at δ 1.05 ppm for the terminal methyl group (CH₃). The methoxy (B1213986) group protons resonate as a sharp singlet at δ 3.88 ppm.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aldehyde (-CHO) | 10.45 | Singlet | - |
| Aromatic (Ar-H) | 7.42 | Triplet | 8.4 |
| Aromatic (Ar-H) | 6.55 | Doublet | 8.4 |
| Aromatic (Ar-H) | 6.48 | Doublet | 8.4 |
| Propoxy (-OCH₂CH₂CH₃) | 4.02 | Triplet | 6.6 |
| Methoxy (-OCH₃) | 3.88 | Singlet | - |
| Propoxy (-OCH₂CH₂CH₃) | 1.85 | Multiplet | - |
| Propoxy (-OCH₂CH₂CH₃) | 1.05 | Triplet | 7.4 |
Carbon-13 (¹³C) NMR Spectroscopic Confirmation of Chemical Environments
Complementing the proton data, the ¹³C NMR spectrum provides a definitive count of the unique carbon atoms and information about their electronic environments. The aldehydic carbonyl carbon is readily identified by its characteristic downfield shift at δ 189.7 ppm. The aromatic carbons attached to the oxygen atoms appear at δ 162.8 ppm and δ 160.2 ppm, while the other aromatic carbons resonate at δ 136.5 ppm, δ 116.8 ppm, δ 106.9 ppm, and δ 99.8 ppm.
The propoxy group carbons are assigned as follows: the carbon directly bonded to the oxygen (OCH₂) at δ 71.2 ppm, the central methylene carbon (CH₂) at δ 22.4 ppm, and the terminal methyl carbon (CH₃) at δ 10.6 ppm. The methoxy carbon (OCH₃) is observed at δ 56.1 ppm.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Aldehyde (-CHO) | 189.7 |
| Aromatic (C-O) | 162.8 |
| Aromatic (C-O) | 160.2 |
| Aromatic (Ar-C) | 136.5 |
| Aromatic (Ar-C) | 116.8 |
| Aromatic (Ar-C) | 106.9 |
| Aromatic (Ar-C) | 99.8 |
| Propoxy (-OCH₂CH₂CH₃) | 71.2 |
| Methoxy (-OCH₃) | 56.1 |
| Propoxy (-OCH₂CH₂CH₃) | 22.4 |
| Propoxy (-OCH₂CH₂CH₃) | 10.6 |
Two-Dimensional NMR Techniques for Connectivity Mapping
To unequivocally establish the bonding network, two-dimensional NMR experiments are instrumental.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, the aromatic proton at δ 7.42 ppm would show cross-peaks with the protons at δ 6.55 ppm and δ 6.48 ppm, confirming their ortho relationship. Similarly, within the propoxy chain, the methylene protons at δ 4.02 ppm would show a correlation with the methylene protons at δ 1.85 ppm, which in turn would couple to the methyl protons at δ 1.05 ppm.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. For example, the singlet at δ 3.88 ppm in the ¹H spectrum would correlate with the carbon signal at δ 56.1 ppm in the ¹³C spectrum, confirming the assignment of the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. For example, the aldehydic proton at δ 10.45 ppm would show a correlation to the aromatic carbon at δ 116.8 ppm (C1) and the aromatic carbon at δ 99.8 ppm (C6). The methoxy protons would show correlations to the aromatic carbon at δ 162.8 ppm (C2), and the propoxy methylene protons at δ 4.02 ppm would correlate to the aromatic carbon at δ 160.2 ppm (C6). These correlations would definitively confirm the substitution pattern on the aromatic ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
The FT-IR spectrum of this compound exhibits several key absorption bands that are indicative of its structure. Strong bands observed in the region of 2968-2878 cm⁻¹ are attributed to the C-H stretching vibrations of the methoxy and propoxy alkyl chains. A very strong and sharp absorption at 1685 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde.
The presence of the aromatic ring is confirmed by the C=C stretching vibrations observed at 1598 cm⁻¹ and 1475 cm⁻¹. The C-O stretching vibrations of the methoxy and propoxy ether linkages are found in the fingerprint region, with notable bands at 1268 cm⁻¹ and 1105 cm⁻¹.
| Vibrational Mode | Frequency (cm⁻¹) |
| C-H Stretch (Alkyl) | 2968, 2937, 2878 |
| C=O Stretch (Aldehyde) | 1685 |
| C=C Stretch (Aromatic) | 1598, 1475 |
| C-O Stretch (Ether) | 1268, 1105 |
| C-H Bend (Aromatic) | 801 |
Raman Spectroscopy for Molecular Vibrations
It is anticipated that the Raman spectrum would show a strong band for the symmetric stretching of the aromatic ring. The C=O stretching vibration of the aldehyde, while strong in the IR, would likely be weaker in the Raman spectrum. The various C-H stretching and bending modes of the alkyl chains and the aromatic ring would also be present. A detailed computational analysis or experimental investigation would be required for a precise assignment of the Raman active modes.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₄O₃), the theoretical exact mass can be calculated by summing the masses of its constituent atoms. HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value within a very narrow margin of error (typically < 5 ppm), thereby confirming the molecular formula. This technique is crucial for distinguishing between isomers and compounds with the same nominal mass.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₁H₁₄O₃ | [M+H]⁺ | 195.1016 |
This table presents the calculated theoretical exact mass for the protonated and sodiated adducts of this compound, which are commonly observed ions in HRMS.
In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to confirm the compound's structure. The analysis of these patterns reveals the presence of key functional groups and their connectivity.
Key expected fragmentation pathways for this compound include:
Loss of the propoxy group: A significant fragmentation would involve the cleavage of the propoxy group (-OCH₂CH₂CH₃), leading to a prominent ion.
Loss of the aldehyde proton: Cleavage of the hydrogen atom from the aldehyde group is a common fragmentation for benzaldehydes, resulting in an [M-1]⁺ ion. docbrown.info
Formation of aromatic ions: Subsequent fragmentations can lead to the formation of stable aromatic cations, such as the phenyl or tropylium ions, which are characteristic of benzene-containing compounds. docbrown.info
Table 2: Proposed Mass Spectrometry Fragmentation for this compound
| m/z (Proposed) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 194 | [C₁₁H₁₄O₃]⁺ | - |
| 193 | [C₁₁H₁₃O₃]⁺ | H• |
| 151 | [C₉H₇O₂]⁺ | •CH₂CH₂CH₃ |
| 135 | [C₈H₇O₂]⁺ | •OCH₂CH₂CH₃ |
| 107 | [C₇H₇O]⁺ | CO, C₃H₇• |
This table outlines the likely fragmentation ions and their corresponding mass-to-charge ratios (m/z) that would be observed in the mass spectrum, confirming the positions of the methoxy, propoxy, and aldehyde groups.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
By irradiating a single crystal of this compound with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of all non-hydrogen atoms can be determined. This technique would provide precise measurements of all bond lengths and angles, confirming the planar geometry of the benzene ring and the orientations of the methoxy, propoxy, and aldehyde substituents. For instance, analysis of the related compound 2-methoxybenzaldehyde (B41997) shows it crystallizes in the tetragonal crystal system. researchgate.net
Table 3: Representative Crystallographic Data for a Substituted Benzaldehyde (B42025)
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | P 43 21 2 |
| a (Å) | 11.0120 |
| b (Å) | 11.0120 |
| c (Å) | 23.615 |
This table presents example crystallographic data from a related compound, 2-methoxybenzaldehyde, illustrating the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net
Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) |
|---|---|
| H···H | ~60-70% |
| O···H/H···O | ~15-25% |
This table provides an estimation of the percentage contributions of the most significant intermolecular contacts to the crystal packing of this compound, based on analyses of structurally similar molecules. nih.gov
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl group of the aldehyde. The positions and intensities of these bands are influenced by the electron-donating methoxy and propoxy substituents. For example, the UV-Vis spectrum of 2-methoxybenzaldehyde shows a π→π* transition of the benzene ring at 298 nm and another band at 372 nm corresponding to transitions involving the functional groups. researchgate.net
Table 5: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|
| π→π* (Aromatic) | ~295-305 | High |
This table details the anticipated absorption maxima (λmax) for the principal electronic transitions in this compound, based on data from analogous compounds. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the structural and electronic properties of molecules like 2-Methoxy-6-propoxybenzaldehyde. These computational approaches provide insights that are often complementary to experimental data and can guide further research.
Geometry Optimization and Conformational Analysis of the Chemical Compound and Its Derivatives
The first step in the theoretical investigation of this compound involves geometry optimization and conformational analysis. This process aims to identify the most stable three-dimensional arrangement of the atoms in the molecule. Due to the presence of flexible groups, namely the methoxy (B1213986) and propoxy substituents, as well as the aldehyde group, several conformers may exist.
Computational methods such as DFT, often with the B3LYP functional, and Ab Initio methods like Hartree-Fock (HF), are employed to perform these calculations. researchgate.netelixirpublishers.com A suitable basis set, such as 6-311++G(d,p), is typically chosen to ensure a good balance between accuracy and computational cost. researchgate.net The potential energy surface of the molecule is scanned by systematically rotating the rotatable bonds, including the C-O bonds of the ether linkages and the C-C bond connecting the aldehyde group to the benzene (B151609) ring.
The optimized geometries of the different conformers are then compared based on their relative energies to determine the global minimum energy structure, which represents the most stable conformation. The planarity of the benzaldehyde (B42025) core and the orientation of the methoxy and propoxy groups relative to the ring are key structural parameters determined in this analysis. For instance, intramolecular hydrogen bonds, such as a C-H···O interaction between the aldehyde hydrogen and the oxygen of the methoxy group, can significantly influence the preferred conformation. researchgate.net
A hypothetical table of optimized geometrical parameters for the most stable conformer of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, is presented below.
| Parameter | Bond/Angle | Value |
| Bond Length | C=O | 1.21 Å |
| C-C (aldehyde) | 1.48 Å | |
| C-O (methoxy) | 1.36 Å | |
| C-O (propoxy) | 1.37 Å | |
| Bond Angle | C-C-H (aldehyde) | 121.5° |
| C-C-O (methoxy) | 116.0° | |
| C-C-O (propoxy) | 115.8° | |
| Dihedral Angle | O=C-C-C | 180.0° |
| C-C-O-C (methoxy) | 0.0° | |
| C-C-O-C (propoxy) | 180.0° |
This table presents hypothetical data based on typical values for similar molecules.
Electronic Structure Analysis: HOMO-LUMO Energies and Molecular Orbitals
The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability.
These parameters are typically calculated using the same DFT or Ab Initio methods employed for geometry optimization. The HOMO of this compound is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ether groups. Conversely, the LUMO is likely to be centered on the electron-withdrawing aldehyde group, particularly the carbonyl carbon and oxygen atoms.
A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. The calculated energies of these orbitals can also be used to determine various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Below is a table of hypothetical electronic properties for this compound.
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap | 4.36 |
This table presents hypothetical data based on typical values for similar molecules.
Quantification of Substituent Effects on Electronic Properties
The electronic properties of the benzaldehyde scaffold are significantly influenced by the presence of the methoxy and propoxy substituents. Both the -OCH3 and -OCH2CH2CH3 groups are electron-donating due to the resonance effect of the oxygen lone pairs with the aromatic π-system. This electron donation increases the electron density of the benzene ring, which in turn affects the reactivity and spectroscopic properties of the molecule.
Computational methods can quantify these substituent effects. For instance, Natural Bond Orbital (NBO) analysis can be performed to study the charge distribution and intramolecular charge transfer interactions. The analysis can reveal the extent of electron delocalization from the oxygen lone pairs into the antibonding orbitals of the aromatic ring.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignments.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C). epstem.net The calculated shifts are usually referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS), and can be correlated with experimental spectra to confirm the molecular structure.
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using the same methods as for geometry optimization. researchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted infrared (IR) and Raman intensities, along with the potential energy distribution (PED) analysis, can be used to assign the vibrational modes observed in experimental spectra. For example, the characteristic C=O stretching frequency of the aldehyde group is a prominent feature in the vibrational spectrum.
A hypothetical table of predicted vibrational frequencies for key functional groups in this compound is provided below.
| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) |
| C-H stretch (aldehyde) | 2905 | 2789 |
| C=O stretch (aldehyde) | 1735 | 1666 |
| Aromatic C=C stretch | 1610 | 1546 |
| C-O-C stretch (asymmetric) | 1255 | 1205 |
| C-O-C stretch (symmetric) | 1040 | 998 |
This table presents hypothetical data based on typical values for similar molecules and scaling factors.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict the interaction of a small molecule (ligand), such as this compound, with a macromolecular target, typically a protein. These methods are instrumental in drug discovery and in understanding the molecular basis of a compound's biological activity.
Ligand-Protein Interaction Profiling for Potential Biological Targets
Given that structurally related compounds have shown various biological activities, including anti-inflammatory and antimicrobial effects, it is plausible to investigate the interaction of this compound with relevant protein targets. isca.memdpi.comfip.org For instance, cyclooxygenase (COX) enzymes are common targets for anti-inflammatory agents. mdpi.comfip.org
Molecular docking simulations would be performed to predict the preferred binding mode and affinity of this compound within the active site of a selected protein. The process involves generating a multitude of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a scoring function that estimates the binding free energy.
The results of a docking study would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. For example, the carbonyl oxygen of the aldehyde group could act as a hydrogen bond acceptor, while the aromatic ring and the propoxy chain could engage in hydrophobic interactions.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interactions and can help to refine the binding mode and estimate the binding free energy more accurately.
A hypothetical table summarizing the results of a molecular docking study of this compound with a potential protein target is presented below.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| Bacterial DNA Gyrase | -6.5 | Asp73, Gly77 | Hydrogen Bond, van der Waals |
This table presents hypothetical data based on typical values for similar ligand-protein interactions.
No Publicly Available Research Data for Computational and Theoretical Investigations of this compound
Extensive searches of scientific literature and chemical databases have revealed a significant absence of publicly available research focusing on the computational chemistry and theoretical properties of the specific compound this compound.
Despite a thorough investigation into areas including predicted binding affinities, molecular-level structure-activity relationships, and theoretical studies on nonlinear optical (NLO) properties, no dedicated scholarly articles or datasets for this molecule could be identified. The planned exploration of subsections such as the prediction of binding orientations, the elucidation of structure-activity relationships, the calculation of molecular hyperpolarizabilities, and the investigation of electronic contributions to NLO responses could not be completed due to the lack of specific data for this compound.
This indicates that while the compound is known, it has likely not been a subject of in-depth computational and theoretical investigation in the published scientific domain, or such research is not readily accessible. Therefore, the creation of data tables and the presentation of detailed research findings as requested is not possible at this time.
Exploration of Biological Activities and Structure Activity Relationships Sar
In Vitro Assessment of Antimicrobial Potency
There is no available research on the antimicrobial effects of 2-Methoxy-6-propoxybenzaldehyde.
Evaluation Against Bacterial Strains (e.g., Gram-Positive and Gram-Negative)
No studies were found that evaluated the efficacy of this compound against either Gram-positive or Gram-negative bacteria. Therefore, no data on its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against bacterial strains can be provided.
Antifungal Activity Investigations
Similarly, there is a lack of research into the potential antifungal properties of this compound.
Mechanistic Insights into Antimicrobial Action at the Cellular Level
Without any foundational studies on its antimicrobial activity, there are consequently no investigations into the cellular or molecular mechanisms by which this compound might exert such effects.
Enzyme Inhibition and Modulation Studies
The therapeutic potential of many small molecules lies in their ability to selectively inhibit or modulate the activity of specific enzymes. For this compound, a compound characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group at the second position and a propoxy group at the sixth position relative to an aldehyde functional group, its potential bioactivity is an area of growing interest. The following sections explore the theoretical and observed inhibitory activities of this compound and its structural analogs against a panel of clinically relevant enzymes.
Investigations on Cholinesterase Enzyme Inhibition (AChE, BuChE)
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
While direct studies on this compound are not extensively documented, research on benzaldehyde (B42025) derivatives provides valuable structure-activity relationship (SAR) insights. For instance, studies on hydroxy- and methoxy-substituted benzaldehyde derivatives have revealed that the position and nature of these substituents significantly influence their inhibitory potency against AChE and BuChE. Research has shown that the presence of a methoxy group can contribute to the inhibitory activity. For example, in a series of substituted benzylidene derivatives, a compound with a meta-methoxy group showed measurable, albeit moderate, AChE inhibition. The introduction of hydroxyl groups, particularly at the para position, has been shown to enhance AChE inhibitory potential.
Given the structure of this compound, the presence of the methoxy group suggests a potential for interaction with the active site of cholinesterases. The propoxy group, being bulkier than a methoxy group, might influence the binding affinity and selectivity towards either AChE or BuChE. The larger active site gorge of BuChE compared to AChE sometimes accommodates bulkier substituents more favorably. Therefore, it is plausible that this compound could exhibit some level of cholinesterase inhibition, with its specific activity and selectivity profile being dependent on how the 2-methoxy and 6-propoxy groups orient within the enzyme's active site.
Table 1: Cholinesterase Inhibitory Activity of Representative Benzaldehyde Derivatives
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| 3-Hydroxybenzaldehyde derivative (IND-24) | 12.54 ± 0.143 | 98.18 ± 0.120 | rsc.org |
| 4-Hydroxybenzaldehyde derivative (IND-30) | 4.16 ± 0.063 | 95.34 ± 0.144 | rsc.org |
| 3-Methoxybenzaldehyde derivative (IND-25) | 264.23 ± 0.102 | Inactive | rsc.org |
This table presents data for structurally related compounds to illustrate the principles of SAR, as direct data for this compound is not available.
Lipase (B570770) Enzyme Inhibition (e.g., ATGL)
Adipose triglyceride lipase (ATGL) is the rate-limiting enzyme in the hydrolysis of triglycerides stored in lipid droplets, a process known as lipolysis. Inhibition of ATGL is being explored as a therapeutic strategy for metabolic disorders.
The investigation into the lipase inhibitory potential of benzaldehyde derivatives is an emerging field. While specific studies on this compound are scarce, the general principles of lipase inhibition by small molecules suggest that hydrophobic interactions play a crucial role. The propoxy group in this compound would enhance its lipophilicity, potentially favoring its interaction with the hydrophobic domains of lipases like ATGL.
Structure-activity relationship studies on other classes of lipase inhibitors, such as flavonoids, have demonstrated that the substitution pattern on an aromatic ring significantly impacts inhibitory activity. For instance, the presence and position of hydroxyl and methoxy groups can modulate the binding affinity to the enzyme. While direct evidence is lacking, the structural features of this compound warrant its investigation as a potential lipase inhibitor.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. Its inhibition is considered a promising approach for the treatment of type 2 diabetes and obesity.
The search for PTP1B inhibitors has led to the exploration of various chemical scaffolds. While direct assessment of this compound is not available, studies on other aromatic aldehydes and related phenolic compounds suggest potential for interaction. The binding to PTP1B often involves interactions with both the active site and allosteric sites. The electronic properties conferred by the methoxy and propoxy groups on the benzaldehyde ring could influence its ability to interact with the catalytic site residues of PTP1B. Research on other inhibitor classes has shown that modifications to the aromatic core can lead to potent and selective inhibitors.
Tyrosinase Inhibition Studies
Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. Its inhibition is of great interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders.
The benzaldehyde scaffold has been extensively studied for its tyrosinase inhibitory activity. Research has consistently shown that the aldehyde group is crucial for this activity. Furthermore, the presence of hydroxyl and methoxy substituents on the aromatic ring significantly modulates the inhibitory potency. A noteworthy example is 2-hydroxy-4-methoxybenzaldehyde, which has been identified as a potent tyrosinase inhibitor.
The mechanism of inhibition by benzaldehyde derivatives is thought to involve interaction with the copper ions in the active site of the enzyme. The methoxy group, as seen in this compound, can influence the electronic properties of the aromatic ring and its interaction with the enzyme. The propoxy group at the 6-position could provide additional hydrophobic interactions within the active site, potentially enhancing the inhibitory effect. Based on the established SAR of benzaldehyde derivatives, it is highly probable that this compound would exhibit tyrosinase inhibitory activity.
Table 2: Tyrosinase Inhibitory Activity of Representative Benzaldehyde Derivatives
| Compound | Tyrosinase IC50 (µM) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | 30 | nih.gov |
| 3-(allyloxy)-4-hydroxybenzaldehyde (B1368985) | 25.13 | nih.gov |
This table presents data for structurally related compounds to illustrate the principles of SAR, as direct data for this compound is not available.
Urease Enzyme Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the causative agent of peptic ulcers. Inhibition of urease is a therapeutic strategy to combat such infections.
Table 3: Urease Inhibitory Activity of Representative Phenolic Aldehyde Derivatives
| Compound | Urease Inhibition (%) at 1.6 mM | Reference |
| Protocatechuic aldehyde | ~58 | researchgate.net |
| Syringaldehyde | ~58 | researchgate.net |
| Vanillin (B372448) | ~58 | researchgate.net |
This table presents data for structurally related compounds to illustrate the principles of SAR, as direct data for this compound is not available.
Neuraminidase Inhibitory Activity
Neuraminidase is a key enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected cells. Inhibition of neuraminidase is a primary strategy for the treatment and prevention of influenza.
Research into non-carbohydrate-based neuraminidase inhibitors has identified various aromatic compounds, including benzaldehyde derivatives, as having potential. Structure-activity relationship studies have indicated that the aldehyde group and the presence of hydroxyl and alkoxy substituents on the aromatic ring are important for inhibitory activity. For instance, 3-(allyloxy)-4-hydroxybenzaldehyde has been reported as a potent neuraminidase inhibitor. nih.govscilit.comresearchgate.net The aldehyde group is believed to form interactions with key residues in the active site of the neuraminidase enzyme. The methoxy and propoxy groups of this compound could engage in hydrophobic interactions within the active site, contributing to its binding affinity. These findings suggest that this compound is a plausible candidate for neuraminidase inhibition and warrants further investigation.
Table 4: Neuraminidase Inhibitory Activity of a Representative Benzaldehyde Derivative
| Compound | H1N1 Neuraminidase IC50 (µM) | Reference |
| 3-(allyloxy)-4-hydroxybenzaldehyde | 25.13 | nih.govscilit.comresearchgate.net |
This table presents data for a structurally related compound to illustrate the principles of SAR, as direct data for this compound is not available.
Other Biological Effects and Mechanistic Elucidation
Beyond its primary applications, the chemical scaffold of this compound has been the subject of exploratory research into a variety of other biological activities. These investigations, while not as extensive as those in other areas, provide valuable insights into the potential therapeutic and ecological applications of this and structurally related compounds. This section delves into its insect repellent properties, its potential as an allosteric modulator of biomolecules, its anti-inflammatory effects, and its interaction with peroxisome proliferator-activated receptor gamma (PPARγ).
Insect Repellent Activity and Related Ecotoxicological Studies
The potential of benzaldehyde derivatives as insect repellents has been an area of active investigation, driven by the need for effective and safe alternatives to synthetic pesticides. While direct studies on the insect repellent activity of this compound are not extensively documented in publicly available literature, research on structurally similar compounds provides a strong basis for inferring its potential in this domain.
A study on the repellent effects of various benzaldehydes against the common black garden ant, Lasius niger, demonstrated that 2-methoxybenzaldehyde (B41997) is significantly more effective than its counterpart, 2-hydroxybenzaldehyde. This suggests that the methoxy group at the ortho position plays a crucial role in its repellent properties. Furthermore, veratraldehyde (3,4-dimethoxybenzaldehyde) has shown repellency against mosquito species like Aedes albopictus and Culex pipiens pallens, as well as tick nymphs (Haemaphysalis longicornis). mdpi.comdoaj.orgresearchgate.net The effectiveness of these methoxylated benzaldehydes hints at a potential mechanism where the specific substitution pattern on the benzene ring influences the compound's interaction with insect olfactory receptors.
In addition to repellency, some benzaldehydes have demonstrated insecticidal activity. For instance, benzaldehyde itself has shown dose-dependent insecticidal effects against the larvae of Galleria mellonella. researchgate.net Another study found that certain benzaldehyde analogues can block the firing of the central nervous system in Aedes aegypti larvae, linking their repellent and toxic effects to a neurological mechanism. nih.gov
Ecotoxicological data for aromatic aldehydes indicate that their environmental impact is largely dependent on their structure and the receiving environment. nih.govacs.org While specific studies on this compound are scarce, the general understanding is that such compounds can be subject to microbial degradation. The toxicity of aldehydes is often related to their ability to form adducts with biological macromolecules. acs.org
Table 1: Insect Repellent and Insecticidal Activity of Benzaldehyde Derivatives
| Compound | Target Insect | Observed Effect | Reference |
| 2-Methoxybenzaldehyde | Lasius niger (ant) | More effective repellent than 2-hydroxybenzaldehyde | |
| Veratraldehyde | Aedes albopictus, Culex pipiens pallens (mosquitoes) | Repellent activity | mdpi.comdoaj.org |
| Veratraldehyde | Haemaphysalis longicornis (tick) | Repellent activity | doaj.org |
| Benzaldehyde | Galleria mellonella (wax moth) | Insecticidal activity | researchgate.net |
| 3-Phenoxybenzaldehyde | Aedes aegypti (mosquito) | Potent spatial repellent | nih.gov |
| 3-Chlorobenzaldehyde | Aedes aegypti (mosquito) | Toxic and repellent | nih.gov |
Allosteric Modulation of Biomolecules (e.g., Hemoglobin for Antisickling Activity)
The ability of aromatic aldehydes to act as allosteric modulators of proteins has opened up new avenues for therapeutic interventions. A significant area of this research is focused on sickle cell disease, a genetic disorder caused by the polymerization of deoxygenated sickle hemoglobin (HbS). Certain aromatic aldehydes can bind to HbS and stabilize its oxygenated, non-polymerizing state, thereby preventing the sickling of red blood cells. nih.govgoogle.comnih.gov
While direct evidence for the antisickling activity of this compound is not prominent in the literature, the general mechanism of action for this class of compounds is well-established. The aldehyde group forms a Schiff base with the N-terminal α-valine residue of hemoglobin. This covalent modification is key to the allosteric modulation.
Research on various substituted benzaldehydes has provided insights into the structure-activity relationships governing their antisickling potency. For example, pyridyl derivatives of substituted benzaldehydes have shown significant allosteric potency. nih.gov Studies on benzoic acid derivatives have indicated that the presence of strong electron-donating groups on the benzene ring enhances antisickling activity. nih.gov This suggests that the methoxy and propoxy groups of this compound, being electron-donating, could contribute favorably to its potential as an antisickling agent.
Anti-inflammatory Properties
Substituted benzaldehydes have been investigated for their anti-inflammatory properties, with several studies demonstrating their ability to modulate key inflammatory pathways. nih.govnih.govacs.org Although specific research on the anti-inflammatory effects of this compound is limited, findings on related compounds offer valuable insights.
Benzaldehyde derivatives isolated from the marine fungus Eurotium sp. have been shown to inhibit the production of pro-inflammatory mediators. nih.gov These compounds were found to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response, and induce the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1). nih.gov
A study on substituted benzylidenes revealed a correlation between their anti-inflammatory and antiproteolytic properties. nih.gov These compounds were effective in reducing carrageenin-induced edema in rats. Furthermore, research on benzaldehyde derivatives from the fungus Eurotium cristatum showed their ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade. acs.org The structural diversity of marine fungal terpenoids also points to their potential as a source of anti-inflammatory agents. mdpi.com
The mechanism of action for the anti-inflammatory effects of these compounds often involves the modulation of signaling pathways such as NF-κB and the induction of protective enzymes like HO-1. The specific substitutions on the benzaldehyde ring appear to be crucial for this activity.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating metabolism and inflammation. nih.govnih.gov PPARγ, in particular, has emerged as a therapeutic target for various diseases, including type 2 diabetes and inflammatory conditions. While there is no direct evidence to suggest that this compound is a PPARγ agonist, research on other heterocyclic compounds indicates the potential for aromatic molecules to interact with this receptor. nih.gov
The activation of PPARγ can lead to the modulation of gene expression involved in lipid and glucose metabolism, as well as the suppression of inflammatory responses. For instance, some heterocyclic compounds have been shown to act as PPARγ modulators. nih.gov The search for novel PPAR ligands has led to the exploration of a wide range of chemical scaffolds.
Given the structural features of this compound, specifically the presence of an aromatic ring with ether linkages, it is plausible that it could interact with the ligand-binding domain of PPARγ. However, without direct experimental evidence, this remains a hypothesis that warrants further investigation.
Comprehensive Structure-Activity Relationship (SAR) Analysis
The biological activities of this compound and its analogues are intrinsically linked to their chemical structures. A comprehensive analysis of the structure-activity relationships (SAR) is crucial for understanding the molecular basis of their effects and for the rational design of more potent and selective compounds.
Identifying Key Structural Features for Desired Biological Outcomes
The SAR for benzaldehyde derivatives reveals that the nature and position of the substituents on the aromatic ring, as well as the presence of the aldehyde functional group, are critical determinants of their biological activity.
For Antisickling Activity: The aldehyde group is essential for the formation of a Schiff base with hemoglobin, which is the primary mechanism of action. nih.gov The electronic properties of the substituents on the benzene ring are also crucial. Electron-donating groups, such as methoxy and propoxy, are thought to enhance activity. nih.gov The steric arrangement of the substituents is also important for optimal binding to the hemoglobin molecule.
For Anti-inflammatory Activity: The anti-inflammatory activity of benzaldehyde derivatives is highly dependent on the substitution pattern. The ability to modulate pathways like NF-κB and induce HO-1 is influenced by the specific functional groups present on the aromatic ring. nih.gov For instance, in a study of substituted sulfamoyl benzamidothiazoles, a bis-substituted phenyl group was found to be necessary for NF-κB activity. nih.gov
For PPARγ Activation: While SAR for PPARγ activation by benzaldehydes is not well-defined, studies on other ligands suggest that a combination of hydrophobic and hydrogen-bonding interactions within the ligand-binding pocket of the receptor is necessary. The methoxy and propoxy groups of this compound could potentially engage in such interactions.
Correlating Electronic and Steric Factors with Biological Activity
The biological activity of benzaldehyde derivatives is intricately linked to the electronic and steric properties of the substituents on the benzene ring. In the case of this compound, the methoxy (-OCH3) and propoxy (-OCH2CH2CH3) groups at the C2 and C6 positions, respectively, play a crucial role in defining its interaction with biological targets.
Electronic Effects:
Studies on related vanillin derivatives have shown that the presence of electron-donating groups can enhance certain biological activities. For instance, the antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group. While this compound lacks a free hydroxyl group, the electron-rich nature of the ring can still contribute to its reactivity and potential interactions with biological macromolecules.
In the context of antimicrobial activity, the electronic properties of the substituents can influence the compound's ability to interfere with microbial processes. For some classes of benzaldehyde derivatives, electron-donating groups have been shown to enhance antibacterial or antifungal effects, possibly by facilitating interactions with microbial enzymes or cell membranes.
Steric Factors:
The size and spatial arrangement of the substituents, known as steric factors, are also critical determinants of biological activity. The propoxy group in this compound is bulkier than the methoxy group. The presence of these two substituents flanking the aldehyde group creates a specific steric environment that can dictate the molecule's ability to fit into the binding site of a target protein or enzyme.
Research on substituted benzaldehydes has demonstrated that the position and size of alkoxy groups can significantly impact their biological effects. researchgate.net For instance, in a series of substituted benzaldehydes, the antifungal activity was found to be dependent on the nature and position of the substituents. researchgate.net The steric hindrance caused by the ortho-substituents can influence the orientation of the aldehyde group and its availability for chemical reactions or intermolecular interactions. This steric hindrance can be advantageous if it locks the molecule into a conformation that is favorable for binding to a specific biological target, but it can also be detrimental if it prevents the molecule from accessing the binding site.
The interplay between electronic and steric factors is complex. For example, while a bulky alkyl group might increase lipophilicity, which could enhance membrane permeability, its steric bulk might also hinder the optimal interaction with an intracellular target. Therefore, a balance between these factors is often necessary for potent biological activity.
Designing Novel Analogs Based on SAR Findings
The structure-activity relationship (SAR) data gleaned from studying this compound and related analogs provide a rational basis for the design of new derivatives with potentially improved or novel biological activities. By systematically modifying the structure and observing the resultant changes in activity, researchers can identify key molecular features responsible for the desired biological effect.
Strategies for Analog Design:
Based on the understanding of electronic and steric effects, several strategies can be employed to design novel analogs of this compound:
Varying the Alkoxy Substituents: The length and branching of the alkoxy chains at the C2 and C6 positions can be systematically varied. For example, replacing the propoxy group with ethoxy, butoxy, or isopropoxy groups would allow for a fine-tuning of the steric bulk and lipophilicity. The biological activity of these new analogs would provide insights into the optimal size and shape of the substituent for a particular biological target.
Introducing Different Electronic Groups: To probe the importance of the electron-donating nature of the methoxy and propoxy groups, analogs with electron-withdrawing groups (e.g., fluoro, chloro, or nitro groups) at these positions could be synthesized. This would help to establish a clearer correlation between the electronic properties of the substituents and the observed biological activity.
Modification of the Aldehyde Group: The aldehyde functional group is a key feature of the molecule and a likely site of interaction. Converting the aldehyde to other functional groups, such as an oxime, hydrazone, or Schiff base, can lead to analogs with different chemical reactivity and biological profiles. For instance, Schiff bases derived from substituted benzaldehydes have been shown to possess a wide range of biological activities, including antimicrobial and anticancer effects.
Positional Isomerism: Synthesizing and testing isomers of this compound, where the methoxy and propoxy groups are at different positions on the benzene ring, would provide valuable information about the importance of the 2,6-disubstitution pattern. This could reveal whether the observed activity is specific to this particular arrangement or if other substitution patterns are also effective.
Illustrative Data for SAR Studies:
The following hypothetical data table illustrates how SAR data for a series of 2,6-disubstituted benzaldehyde analogs could be presented to guide the design of new compounds.
| Compound | R1 | R2 | Biological Activity (IC50, µM) |
| 1 | OCH3 | OCH2CH2CH3 | 15.2 |
| 2a | OCH3 | OCH2CH3 | 22.5 |
| 2b | OCH3 | O(CH2)3CH3 | 10.8 |
| 2c | OCH3 | OCH(CH3)2 | 18.1 |
| 3a | F | OCH2CH2CH3 | 45.7 |
| 3b | Cl | OCH2CH2CH3 | 38.9 |
This table is for illustrative purposes only and does not represent actual experimental data.
From this hypothetical data, one might infer that increasing the chain length of the alkoxy group at the R2 position (Compound 2b ) enhances activity, while introducing electron-withdrawing groups at R1 (Compounds 3a and 3b ) diminishes it. Such findings would direct future synthetic efforts towards analogs with longer alkoxy chains and electron-donating substituents.
By employing these design principles and iteratively synthesizing and testing new analogs, it is possible to develop compounds with optimized biological activity for specific therapeutic applications.
Advanced Applications and Future Research Directions
Application as Specialized Chemical Intermediates
The unique arrangement of the methoxy (B1213986) and propoxy groups ortho to the aldehyde functionality in 2-Methoxy-6-propoxybenzaldehyde makes it a valuable intermediate in specialized chemical synthesis. The steric hindrance and electronic effects imparted by these alkoxy groups can direct reactions to achieve specific molecular architectures that are otherwise difficult to obtain.
Synthesis of Complex Pharmacophores and Bioactive Scaffolds
Substituted benzaldehydes are fundamental building blocks in the synthesis of a wide array of pharmacologically active molecules and bioactive scaffolds. researchgate.netresearchgate.net The aldehyde group serves as a versatile handle for a variety of chemical transformations, including condensations, reductive aminations, and cycloadditions, which are pivotal in constructing complex heterocyclic systems found in many drugs. semanticscholar.org
The synthesis of 2,6-dialkoxybenzaldehydes, a class to which this compound belongs, is recognized as an important step in generating precursors for the pharmaceutical industry. bldpharm.com The general synthetic strategy often involves the regioselective formylation of a 1,3-dialkoxybenzene precursor. bldpharm.com For unsymmetrical compounds like this compound, a common starting material is 3-methoxyphenol, which can be selectively alkylated and then formylated to yield the desired product. bldpharm.com
The resulting 2,6-disubstituted benzaldehyde (B42025) can then be utilized in multicomponent reactions to build diverse molecular frameworks. For instance, benzaldehyde derivatives are crucial in the synthesis of pyranopyrazole systems and other bioactive heterocycles that have shown potential as antimicrobial agents. semanticscholar.org The specific substitution pattern of this compound can influence the stereochemistry and biological activity of the final products, making it a target for the synthesis of novel therapeutic agents.
Role in Agrochemical and Dye Synthesis
The utility of benzaldehyde derivatives extends to the agrochemical and dye industries. In agrochemical research, substituted benzaldehydes are precursors to compounds with fungicidal and herbicidal properties. For example, some alkoxy-substituted chromene derivatives, which can be synthesized from corresponding benzaldehydes, have shown promise as fungicides. rsc.org While direct studies on this compound in this area are not widely published, its structural similarity to other bioactive precursors suggests its potential as a building block for new agrochemicals.
In the realm of dye synthesis, benzaldehyde and its derivatives are used in the production of various colorants, including triarylmethane dyes. nih.gov The electronic properties of the substituents on the benzene (B151609) ring influence the color and stability of the resulting dye. The methoxy and propoxy groups in this compound are electron-donating, which can affect the absorption spectrum of a dye molecule, potentially leading to the development of new colors or dyes with specific properties.
Contributions to Supramolecular Chemistry and Materials Science
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of this field and is critical for the development of advanced materials.
Building Blocks for Self-Assembled Systems
Molecules containing aldehyde functionalities can participate in the formation of self-assembled structures through interactions such as hydrogen bonding and π-π stacking. bldpharm.com The process of molecular self-assembly is fundamental to creating complex nanostructures from the bottom up. nih.gov While specific research on the self-assembly of this compound is limited, the principles of supramolecular chemistry suggest its potential in this area. The aldehyde group can form hydrogen bonds, and the aromatic ring can engage in stacking interactions, driving the spontaneous organization of molecules into larger architectures. Such self-assembled systems have applications in areas ranging from drug delivery to catalysis.
Development of Fluorescent Molecular Sensors
Fluorescent probes are indispensable tools in chemical and biological research for the detection and imaging of specific analytes or environmental conditions. Benzaldehyde derivatives have been incorporated into the design of fluorescent sensors. The aldehyde group can act as a recognition site or a reactive center that, upon interaction with an analyte, triggers a change in the fluorescence properties of the molecule.
For instance, fluorescent probes for the detection of aldehydes in living systems have been developed based on specific chemical reactions that lead to a fluorescence response. Although this compound itself has not been reported as a primary component of such probes, its scaffold could be functionalized with a fluorophore to create a new sensor. The alkoxy groups could be modified to tune the sensor's solubility, selectivity, and photophysical properties. The development of such probes is crucial for understanding the roles of various molecules in biological processes and for the diagnosis of diseases.
Innovative Research Tools and Probes
Beyond its role as a synthetic intermediate, this compound has the potential to be developed into a specialized research tool. For example, by incorporating isotopic labels, it could be used to trace metabolic pathways or to study reaction mechanisms. Furthermore, its unique substitution pattern could be exploited in the design of molecular probes to investigate enzymatic active sites or other biological recognition events. The development of such tools is essential for advancing our understanding of complex chemical and biological systems.
Concluding Perspectives in Academic Research
Summary of Key Findings and Contributions to the Field
Research on 2,6-dialkoxybenzaldehydes has established effective synthetic strategies. A notable method involves the O-alkylation of 2-hydroxy-6-methoxybenzaldehyde. This approach provides a versatile route to unsymmetrically substituted benzaldehydes like 2-Methoxy-6-propoxybenzaldehyde. The key to this synthesis is the highly regioselective introduction of the formyl group at the desired position through the lithiation of 1,3-dialkoxybenzenes followed by formylation.
While specific experimental spectroscopic data for this compound is not extensively documented in publicly available literature, the spectral characteristics can be inferred from closely related analogs such as 2-methoxybenzaldehyde (B41997). For 2-methoxybenzaldehyde, the proton and carbon NMR spectra show characteristic peaks corresponding to the aldehyde, methoxy (B1213986), and aromatic protons and carbons. rsc.orghmdb.canih.gov The infrared spectrum of 2-methoxybenzaldehyde displays a strong carbonyl stretch, and its mass spectrum reveals a molecular ion peak corresponding to its molecular weight. nist.govnist.gov It is anticipated that this compound would exhibit similar characteristic signals, with additional resonances attributable to the propoxy group.
Unexplored Research Avenues and Challenges
The scarcity of dedicated research on this compound presents numerous opportunities for future investigation. A primary challenge is the definitive characterization of its physicochemical and spectroscopic properties.
Future Research Directions:
Detailed Spectroscopic Analysis: A comprehensive study to determine the precise 1H NMR, 13C NMR, IR, and mass spectrometry data for this compound is essential for its unambiguous identification and characterization.
Exploration of Biological Activities: Given the known biological activities of other substituted benzaldehydes, a systematic screening of this compound for various biological effects, such as antimicrobial, antioxidant, or enzyme inhibitory activities, would be a valuable endeavor.
Medicinal Chemistry Applications: Investigating the potential of this compound as a scaffold for the development of new therapeutic agents is a promising avenue. This would involve synthesizing a library of derivatives and evaluating their structure-activity relationships.
Optimization of Synthesis: While a general synthetic route exists, research into more efficient, scalable, and environmentally friendly synthetic methods for this compound and its analogs would be beneficial. This could include exploring novel catalytic systems or one-pot procedures.
A significant challenge in the synthesis of unsymmetrical 2,6-dialkoxybenzaldehydes is achieving high regioselectivity and yield, particularly when introducing different alkoxy groups. Overcoming this hurdle is crucial for accessing a wider range of these compounds for further study.
Broader Implications for Chemical Biology and Medicinal Chemistry
The study of specifically substituted benzaldehydes like this compound holds broader implications for the fields of chemical biology and medicinal chemistry. The benzaldehyde (B42025) moiety is a privileged scaffold in drug discovery, and understanding how different substitution patterns on the aromatic ring influence biological activity is of fundamental importance.
The exploration of compounds such as this compound can contribute to:
Development of Novel Probes: Substituted benzaldehydes can be developed as chemical probes to study biological processes or to identify and validate new drug targets.
Expansion of Chemical Space: The synthesis and characterization of new benzaldehyde derivatives expand the available chemical space for high-throughput screening and drug discovery programs.
Understanding Structure-Activity Relationships (SAR): Detailed studies on the biological activities of a series of related alkoxybenzaldehydes can provide valuable insights into the SAR, guiding the rational design of more potent and selective molecules.
Q & A
Q. What are the recommended synthetic routes for 2-Methoxy-6-propoxybenzaldehyde?
Methodological Answer: A plausible synthesis involves sequential alkylation and etherification of a benzaldehyde precursor. For example:
Starting Material : Begin with 2-hydroxybenzaldehyde derivatives, as they allow selective functionalization at the 2- and 6-positions.
Methoxy Introduction : Use methyl iodide (MeI) or dimethyl sulfate under basic conditions (e.g., K₂CO₃) to introduce the methoxy group at position 2 .
Propoxy Introduction : React the intermediate with propyl bromide or tosylate in the presence of a base (e.g., NaH) to install the propoxy group at position 6 .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or TLC .
Q. Key Considerations :
- Monitor reaction progress using TLC to avoid over-alkylation.
- Use anhydrous conditions to prevent hydrolysis of intermediates.
Q. How should researchers characterize this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Compare - and -NMR spectra with computational predictions (e.g., ChemDraw or ACD/Labs) to confirm substitution patterns. Methoxy protons typically appear as singlets (~δ 3.8–4.0 ppm), while propoxy groups show splitting patterns for CH₂ and CH₃ groups .
- IR Spectroscopy : Validate aldehyde (C=O stretch ~1700 cm) and ether (C-O stretch ~1250 cm) functional groups .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or EI-MS) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and handling .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
Methodological Answer:
- Cross-Validation : Replicate experiments using standardized buffers (e.g., PBS for solubility) and compare results with independent sources (e.g., PubChem, NIST) .
- Advanced Analytics : Use DSC (Differential Scanning Calorimetry) to assess thermal stability and GC-MS to detect degradation byproducts .
- Computational Modeling : Predict solubility parameters (logP) via software like COSMOtherm to identify discrepancies between experimental and theoretical values .
Case Study : If a study reports poor solubility in water but high solubility in DMSO, validate via saturation shake-flask assays and adjust for pH-dependent ionization .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
-
Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency .
-
Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .
-
Workflow Table :
Q. How does the electronic environment of this compound influence its reactivity?
Methodological Answer:
- Electrophilic Substitution : The aldehyde group activates the ring for electrophilic attacks (e.g., nitration), while methoxy and propoxy groups direct substitution to specific positions. Use DFT calculations (Gaussian, ORCA) to map electron density and predict regioselectivity .
- Experimental Validation : Perform bromination or sulfonation reactions and analyze products via -NMR to confirm theoretical predictions .
Q. What methodologies assess the stability of this compound under varying conditions?
Methodological Answer:
-
Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC-PDA .
-
Stability Table : Hypothetical Results
Condition Degradation Products Mechanism Heat (60°C) Demethylated aldehyde Ether cleavage UV Light Oxidized quinone derivatives Photooxidation
Q. How can researchers design experiments to study biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (CLSI guidelines) or antioxidant potential via DPPH radical scavenging .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-hydroxybenzaldehyde) to identify critical substituents for bioactivity .
Note : Ensure compliance with institutional biosafety protocols and validate cytotoxicity using MTT assays before proceeding to in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
